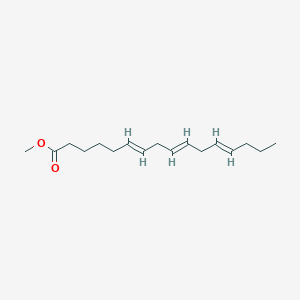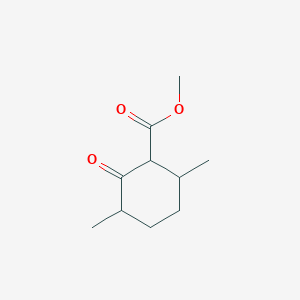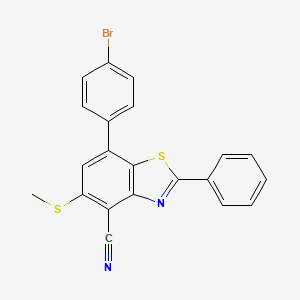
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol is a chemical compound with the molecular formula C51H78O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three undecyloxy groups and three hydroxyl groups attached to the triphenylene core
Méthodes De Préparation
The synthesis of 3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol typically involves the following steps:
Starting Materials: The synthesis begins with triphenylene as the core structure.
Alkylation: The triphenylene core is alkylated with undecyl bromide in the presence of a base such as potassium carbonate to introduce the undecyloxy groups.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the triphenylene core.
Substitution: The undecyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol involves its interaction with molecular targets through its hydroxyl and undecyloxy groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with aromatic systems. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol can be compared with other similar compounds such as:
3,7,10-Tripentoxytriphenylene-2,6,11-triol: Similar structure but with pentoxy groups instead of undecyloxy groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: Contains six hydroxyl groups and no alkyl groups.
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy): Similar structure with pentyloxy groups.
The uniqueness of this compound lies in its specific combination of undecyloxy and hydroxyl groups, which confer distinct physical and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
921938-33-2 |
|---|---|
Formule moléculaire |
C51H78O6 |
Poids moléculaire |
787.2 g/mol |
Nom IUPAC |
3,7,10-tri(undecoxy)triphenylene-2,6,11-triol |
InChI |
InChI=1S/C51H78O6/c1-4-7-10-13-16-19-22-25-28-31-55-49-37-43-40(34-46(49)52)41-35-47(53)50(56-32-29-26-23-20-17-14-11-8-5-2)38-44(41)45-39-51(48(54)36-42(43)45)57-33-30-27-24-21-18-15-12-9-6-3/h34-39,52-54H,4-33H2,1-3H3 |
Clé InChI |
KSQBFGRIBDKJNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCCCCCCC)OCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
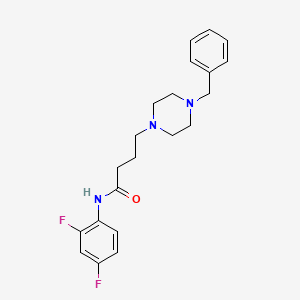
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
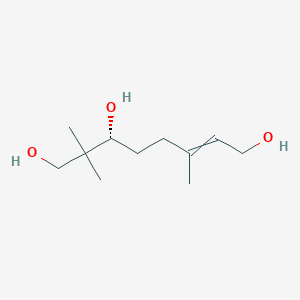
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
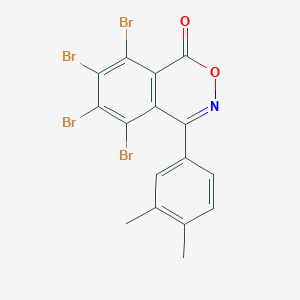
![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
